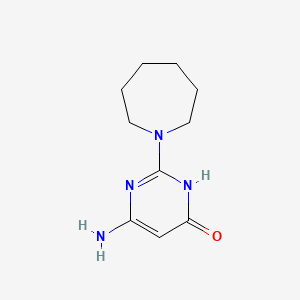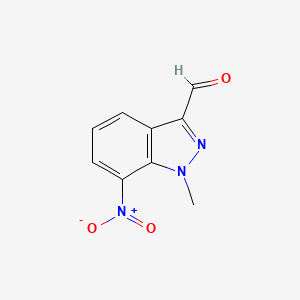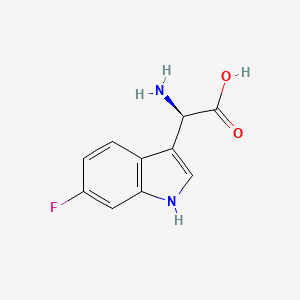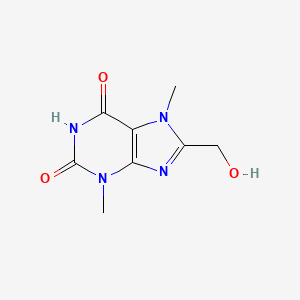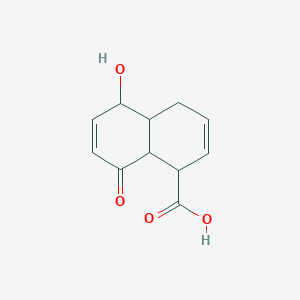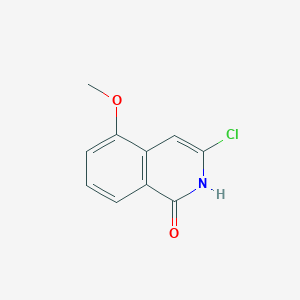
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that belongs to the class of isoquinolinones It is characterized by the presence of a chlorine atom at the 3-position and a methoxy group at the 5-position on the isoquinolinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and an amine.
Cyclization: The intermediate formed undergoes cyclization to form the isoquinolinone core.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反应分析
Types of Reactions
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinolinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at various positions on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, etc.
Major Products
The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups introduced at specific positions on the ring.
科学研究应用
3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including anticancer and antimicrobial properties.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-methoxy-2H-isoquinolin-1-one
- 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H8ClNO2 |
|---|---|
分子量 |
209.63 g/mol |
IUPAC 名称 |
3-chloro-5-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(8)5-9(11)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChI 键 |
PWJYFMPMNIYTGR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=C(NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
